Methyl 6-fluoroquinoline-4-carboxylate

Description

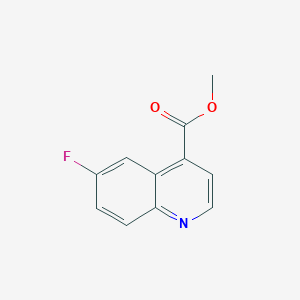

Methyl 6-fluoroquinoline-4-carboxylate is a fluorinated quinoline derivative characterized by a fluorine atom at the 6-position and a methyl ester group at the 4-carboxylate position. Quinolines are heterocyclic aromatic compounds with a broad range of applications in medicinal chemistry, materials science, and agrochemicals. The fluorine substituent enhances electronic properties and metabolic stability, while the ester group modulates solubility and reactivity.

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 6-fluoroquinoline-4-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3 |

InChI Key |

VLXVKGYFNNGRBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CC2=NC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring. For example, the Vilsmeier-Haack reaction can be employed to introduce formyl groups, followed by cyclization to form the quinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Cyclization and Cycloaddition: The compound can participate in cyclization and cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Formation of various substituted quinolines.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Methyl 6-fluoroquinoline-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 6-fluoroquinoline-4-carboxylate and two closely related analogs:

2.1 Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine/Trifluoromethyl: The 6-fluoro group in the target compound offers milder electron-withdrawing effects compared to the 4-chloro and 2-trifluoromethyl groups in .

- Ester Group Variation : The methyl ester in the target compound may confer higher volatility and lower hydrolytic stability compared to the ethyl ester in . Ethyl esters generally exhibit prolonged metabolic half-lives due to slower enzymatic cleavage .

2.2 Crystallographic and Structural Insights

- The trifluoromethyl group in likely induces steric hindrance, affecting crystal packing and hydrogen-bonding patterns. Tools like SHELXL () and ORTEP-III () are critical for resolving such structural complexities.

- The fluorophenyl group in enhances π-π stacking interactions, a property leveraged in organic electronics. Similar analysis could apply to the target compound’s fluorine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.